![molecular formula C20H14N2OS B2449673 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313535-65-8](/img/structure/B2449673.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mecanismo De Acción
Target of Action
N-[3-(1,3-Benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial strains, particularly Staphylococcus aureus .
Mode of Action
It is known that benzothiazole derivatives, in general, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. In particular, it has shown promising activity against Staphylococcus aureus, exhibiting bactericidal activity and eliminating the strain after 24-hour exposure .
Métodos De Preparación
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide and its derivatives. The compound has shown promising activity against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study evaluated several benzamide analogs, including this compound, against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited an MIC of 1.27 µM against Bacillus subtilis, showcasing its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Activity of Benzamide Derivatives
Compound | MIC (µM) | Target Organisms |
---|---|---|
This compound | 1.27 | Bacillus subtilis |
Other Derivative A | 1.43 | Staphylococcus aureus |
Other Derivative B | 2.60 | Escherichia coli |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further development.
Case Study: Anticancer Activity
In vitro studies assessed the compound's efficacy against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives had IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, one derivative demonstrated an IC50 of 4.53 µM, indicating potent anticancer activity .
Table 2: Anticancer Activity Against HCT116 Cell Line
Compound | IC50 (µM) | Comparison with 5-FU |
---|---|---|
This compound | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
Other Derivative C | 5.85 | Comparable |
Enzyme Inhibition
Research indicates that derivatives of benzothiazole compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis pathways. This inhibition can lead to disrupted cellular proliferation in cancer cells and enhanced antimicrobial activity .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity.
Synthesis Pathways
Common synthetic methods include:
Comparación Con Compuestos Similares
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antifungal and antibacterial properties.
6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-(4-aminophenyl)benzothiazole: Studied for its anticancer activity.
What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets, making it a versatile compound in scientific research .
Actividad Biológica
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound this compound is particularly noteworthy for its potential therapeutic applications.
3.1 Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (μM) | Target Organism |
---|---|---|
90 | 15.0 | Staphylococcus aureus |
91 | 20.0 | E. coli |
These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
3.2 Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies. For example, a derivative demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Compound | IC50 (µM) | Cell Line |
---|---|---|
101 | 6.11 | MCF-7 |
102 | 10.86 | HCT116 |
These results indicate that benzothiazole derivatives could serve as effective agents in cancer therapy .
3.3 Antidiabetic Activity
Benzothiazole derivatives have also shown promise in antidiabetic applications by acting as inhibitors of enzymes involved in glucose metabolism. Research has highlighted their potential in managing diabetes through modulation of insulin signaling pathways.
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- Antimicrobial Evaluation: A study reported that certain benzothiazole derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Mechanisms: In vitro assays revealed that specific compounds could induce apoptosis in cancer cells through activation of caspase pathways .
5. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Continued research into its mechanisms of action and potential therapeutic applications is warranted.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLGCWWNFFZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.